Streptazolin

Vue d'ensemble

Description

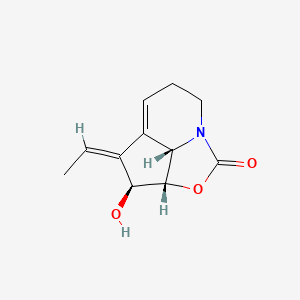

La streptazoline est une substance antibiotique et antifongique qui a été isolée pour la première fois en 1981 de la bactérie Streptomyces viridochromogenes . Elle est connue pour sa structure chimique unique et ses propriétés biologiques. En raison de sa tendance à la polymérisation, la streptazoline n'est pas adaptée à un usage thérapeutique . Le composé a une formule moléculaire de C11H13NO3 et une masse molaire de 207,229 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La première synthèse totale de la streptazoline racémique a été réalisée en 1985 en utilisant un réarrangement de Ferrier modifié . La synthèse implique plusieurs étapes, notamment l'utilisation d'auxiliaires chiraux pour atteindre le stéréocontrôle . Le processus comprend généralement les étapes suivantes :

- Réduction en utilisant le K-Selectride dans le tétrahydrofurane à -78 °C.

- Réaction avec la pyridine dans le dichlorométhane à 25 °C.

- Traitement avec le DBU dans le dichlorométhane à 25 °C.

- Réduction en utilisant le formiate de sodium et l'acétate de palladium dans le tétrahydrofurane à 130 °C.

- Déprotection finale en utilisant le TBAF dans le tétrahydrofurane à 0 °C .

Méthodes de production industrielle : La production industrielle de la streptazoline n'est pas courante en raison de sa tendance à la polymérisation et de son utilisation thérapeutique limitée. Elle peut être produite en laboratoire en utilisant les voies de synthèse mentionnées ci-dessus.

Analyse Des Réactions Chimiques

Types de réactions : La streptazoline subit diverses réactions chimiques, notamment :

Substitution : La synthèse de la streptazoline implique des réactions de substitution, en particulier dans la formation de sa structure tricyclique unique.

Réactifs et conditions courants :

K-Selectride : Utilisé pour les réactions de réduction.

Pyridine et DBU : Utilisées comme bases dans les réactions de substitution.

Formiate de sodium et acétate de palladium : Utilisés dans les réactions de réduction.

Principaux produits :

Dihydrostreptazoline : Formée par la réduction de la streptazoline.

4. Applications de la recherche scientifique

La streptazoline a plusieurs applications de recherche scientifique, notamment :

Recherche antimicrobienne : En raison de ses propriétés antibiotiques et antifongiques, la streptazoline est étudiée pour son utilisation potentielle dans la lutte contre les infections bactériennes et fongiques.

Études biologiques : La streptazoline a montré une augmentation de l'activité des macrophages et une stimulation de la sécrétion de cytokines immunostimulantes par la voie de signalisation PI3K.

Synthèse chimique : La structure unique de la streptazoline en fait un composé précieux pour l'étude des méthodologies de synthèse et des mécanismes réactionnels.

5. Mécanisme d'action

La streptazoline exerce ses effets en stimulant les macrophages par la voie de signalisation PI3K, ce qui conduit à une augmentation de la destruction bactérienne et de la réponse immunitaire . Le composé interagit avec les cibles moléculaires impliquées dans la réponse immunitaire, augmentant l'activité des cellules immunitaires.

Composés similaires :

Isostreptazoline : Un composé avec une structure tricyclique similaire, isolé de Streptomyces sannanensis.

Sannaphenol : Un autre composé isolé de Streptomyces sannanensis, avec des similitudes structurales avec la streptazoline.

Métabolites de type Obscurolide : Composés avec des squelettes similaires isolés de Streptomyces alboniger.

Unicité : La streptazoline est unique en raison de sa structure tricyclique spécifique et de sa capacité à stimuler les réponses immunitaires par la voie de signalisation PI3K. Sa tendance à la polymérisation la distingue également des autres composés similaires .

Applications De Recherche Scientifique

Immunomodulatory Properties

Streptazolin as a Macrophage Stimulator

Research indicates that this compound significantly enhances the activity of macrophages, which are critical components of the immune system. In vitro studies have shown that it stimulates the nuclear factor kappa B (NF-κB) pathway through phosphatidylinositide 3-kinase (PI3K) signaling, leading to increased bacterial killing and cytokine production, specifically tumor necrosis factor alpha (TNFα) and interleukin-8 (IL-8) in response to lipopolysaccharides (LPS) .

Table 1: Cytokine Response Induced by this compound

| Treatment | TNFα Secretion (pg/mL) | IL-8 Secretion (pg/mL) |

|---|---|---|

| Control | 100 | 150 |

| This compound alone | 80 | 120 |

| This compound + LPS | 250 | 300 |

These findings suggest that this compound could be instrumental in developing therapies for diseases characterized by immune dysfunction or bacterial infections.

Antimicrobial Activity

Antibiotic and Antifungal Properties

this compound exhibits notable antibiotic and antifungal activities. It has been isolated from various Streptomyces species and has shown effectiveness against several pathogenic bacteria and fungi. For instance, a study highlighted its ability to inhibit nitric oxide production in LPS-activated macrophages with an inhibition ratio of 51.7% at a concentration of 50 μM .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

The compound's dual action against both bacterial and fungal pathogens positions it as a potential candidate for treating infections caused by multi-drug resistant organisms.

Potential Therapeutic Applications

Inflammatory Disorders

Given its immunomodulatory effects, this compound may have therapeutic potential in treating inflammatory disorders. The compound's ability to enhance cytokine production suggests it could be used to modulate immune responses in conditions such as sepsis or chronic inflammatory diseases .

Anticoagulant Properties

Research has also indicated that this compound exhibits anticoagulant activity, inhibiting platelet aggregation induced by platelet activating factor (PAF). This effect was noted with an inhibition ratio of approximately 26% at a concentration of 200 μg/mL . Such properties could be beneficial in developing treatments for thrombotic disorders.

Case Studies

Case Study: Enhanced Macrophage Activity

A pivotal study demonstrated that macrophages treated with this compound showed a significant increase in their ability to bind and kill Streptococcus mutans, a common oral pathogen. The study utilized various concentrations of this compound, revealing that optimal concentrations not only enhanced bacterial phagocytosis but also improved cytokine production over time .

Mécanisme D'action

Streptazolin exerts its effects by stimulating macrophages through the PI3K signaling pathway, leading to increased bacterial killing and immune response . The compound interacts with molecular targets involved in the immune response, enhancing the activity of immune cells.

Comparaison Avec Des Composés Similaires

Isostreptazolin: A compound with a similar tricyclic structure, isolated from Streptomyces sannanensis.

Sannaphenol: Another compound isolated from Streptomyces sannanensis, with structural similarities to this compound.

Obscurolide-type Metabolites: Compounds with similar skeletons isolated from Streptomyces alboniger.

Uniqueness: this compound is unique due to its specific tricyclic structure and its ability to stimulate immune responses through the PI3K signaling pathway. Its polymerization tendency also sets it apart from other similar compounds .

Activité Biologique

Streptazolin is a bioactive compound primarily produced by the Streptomyces genus, known for its diverse pharmacological properties, including antibacterial and antifungal activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on immune responses, and potential therapeutic applications.

Chemical Structure and Properties

This compound's chemical structure is characterized by a conjugated diene system, which is essential for its biological activity. The molecular formula is with a molecular weight of approximately 208.0974 Da .

This compound exhibits its biological effects primarily through the stimulation of macrophages, enhancing their ability to combat pathogens. Key findings include:

- Macrophage Activation : this compound significantly increases macrophage binding to bacteria and enhances bacterial killing. It stimulates the nuclear factor κB (NF-κB) pathway via phosphatidylinositide 3-kinase (PI3K) signaling, leading to increased production of immunostimulatory cytokines such as TNFα and IL-8 in response to lipopolysaccharide (LPS) .

- Cytokine Secretion : While this compound alone does not induce TNFα secretion, it boosts the response to LPS, indicating a modulatory role in immune activation .

- Inhibition of Nitric Oxide Production : Research has shown that this compound can inhibit nitric oxide production in LPS-activated macrophages, contributing to its anti-inflammatory properties .

Biological Activity Overview

The biological activities of this compound are summarized in the following table:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

- This compound Analog Synthesis : A study synthesized sixteen analogs of this compound, with one analog demonstrating potent anti-inflammatory activity in LPS-induced RAW 264.7 mouse macrophages. This research provides insights into structure-activity relationships that could lead to more effective therapeutics .

- Natural Product Chemistry : Research highlights the importance of natural products like this compound in drug discovery, showcasing their potential as leads for new therapeutic agents due to their unique mechanisms of action and ability to modulate immune responses .

- Biosynthesis Studies : Investigations into the biosynthetic pathways of this compound have revealed insights into its production by Streptomyces species, emphasizing the significance of microbial metabolites in pharmacology .

Propriétés

IUPAC Name |

(4S,5S,6Z,11S)-6-ethylidene-5-hydroxy-3-oxa-1-azatricyclo[5.3.1.04,11]undec-7-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-6-7-4-3-5-12-8(7)10(9(6)13)15-11(12)14/h2,4,8-10,13H,3,5H2,1H3/b6-2-/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIUACOQFBQCDF-IKXJTIOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C2C3C1=CCCN3C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H]([C@@H]2[C@@H]3C1=CCCN3C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Streptazolin?

A: this compound has a molecular formula of C11H17NO2 and a molecular weight of 195.25 g/mol. [, ]

Q2: What spectroscopic data is available for this compound?

A: The structure of this compound has been elucidated using various spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. [, , ] These methods provide detailed information about its structure, including the presence of a piperidine ring, an exocyclic ethylidene side chain, and hydroxyl groups. [, , ]

Q3: What is known about the biosynthesis of this compound?

A: Studies using isotopically labeled precursors have revealed that the carbon skeleton of this compound is derived from acetate, formate, methionine, and urea. [] The nitrogen atoms originate from glutamic acid and ammonium sulfate. []

Q4: Are there any known derivatives or analogs of this compound?

A: Yes, several derivatives of this compound have been isolated from various Streptomyces strains, including 5-O-(β-D-xylopyranosyl)this compound, 9-hydroxythis compound, 13-hydroxythis compound, and streptenol E. [] Additionally, researchers have synthesized various analogs to explore structure-activity relationships. [, , , ]

Q5: What is the known biological activity of this compound?

A: this compound exhibits antibiotic and antifungal properties. [] Furthermore, some this compound derivatives have shown cytotoxic effects against Jurkat T cells [], and inhibitory effects against nitric oxide production [] and elastase activity. []

Q6: What is known about the mechanism of action of this compound?

A: While this compound's exact mechanism of action remains unclear, some studies suggest it might exert its effects by interacting with specific cellular targets. For instance, computational studies suggest that certain streptenol derivatives (related to this compound) exhibit a high affinity for the gynecological cancer target PIK3CA. []

Q7: Have there been successful total syntheses of this compound?

A: Yes, several total syntheses of this compound have been reported, showcasing various synthetic strategies. [, , , , ] These approaches employ a range of reactions, including aldol condensation, ring-closing metathesis, and palladium-catalyzed enyne bicyclization, to construct the this compound core structure. [, , , ]

Q8: What challenges are associated with the synthesis of this compound?

A: The presence of multiple stereocenters and the sensitive exocyclic ethylidene side chain pose challenges in the stereoselective synthesis of this compound. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.